molecular formula C5H8Cl2O2S B11960019 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide CAS No. 103639-71-0

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B11960019
CAS No.: 103639-71-0
M. Wt: 203.09 g/mol
InChI Key: KFEUDNGJWWGRTJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H8Cl2O2S and a molecular weight of 203.088 g/mol . This compound is characterized by a five-membered ring structure containing sulfur and two chlorine atoms attached to the third and fourth carbon atoms, along with a methyl group on the third carbon. It is a derivative of tetrahydrothiophene, which is a saturated analog of thiophene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide typically involves the chlorination of 3-methyltetrahydrothiophene followed by oxidation. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions . The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the sulfur atom into a sulfone group, resulting in the formation of the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations . The use of catalysts and phase transfer agents can further enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorine atoms and methyl group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a methyl group on the tetrahydrothiophene ring enhances its reactivity and potential for diverse chemical transformations .

Properties

CAS No.

103639-71-0

Molecular Formula

C5H8Cl2O2S

Molecular Weight

203.09 g/mol

IUPAC Name

3,4-dichloro-3-methylthiolane 1,1-dioxide

InChI

InChI=1S/C5H8Cl2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3

InChI Key

KFEUDNGJWWGRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)(=O)CC1Cl)Cl

Origin of Product

United States

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